1-(2-fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
1-(2-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine-substituted phenyl group reacts with an appropriate electrophile.
Attachment of Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also be employed to enhance the sustainability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenyl groups are oxidized to form phenolic compounds.
Reduction: Reduction reactions can be performed to reduce the triazole ring or the fluorophenyl group.
Substitution: Substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenolic compounds, quinones, and other oxidized derivatives.
Reduction: Reduced triazole derivatives and fluorophenyl compounds.
Substitution: Various substituted phenyl and fluorophenyl derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It can serve as a ligand for various biological targets, potentially leading to the development of new drugs.
Medicine: The compound has shown potential in medicinal chemistry, with applications in the development of antifungal, antibacterial, and anticancer agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the desired therapeutic effect.
Comparison with Similar Compounds
1-(2-Fluorophenyl)piperazine: A compound with a similar fluorophenyl group but a different heterocyclic structure.
5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid: A triazole derivative without the fluorophenyl group.
1-(4-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid: A structurally similar compound with a different position of the fluorophenyl group.
Uniqueness: 1-(2-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both the fluorophenyl and phenyl groups on the triazole ring, which can influence its chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications and makes it a valuable compound in various fields.
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-11-8-4-5-9-12(11)19-14(10-6-2-1-3-7-10)17-13(18-19)15(20)21/h1-9H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXUXXZSKHVCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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